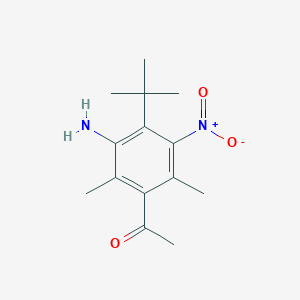

Amino musk ketone

Description

Properties

IUPAC Name |

1-(3-amino-4-tert-butyl-2,6-dimethyl-5-nitrophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-7-10(9(3)17)8(2)13(16(18)19)11(12(7)15)14(4,5)6/h15H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJSWALFRJPDUQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1N)C(C)(C)C)[N+](=O)[O-])C)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30423783 | |

| Record name | Ethanone, 1-[3-amino-4-(1,1-dimethylethyl)-2,6-dimethyl-5-nitrophenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30423783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255393-52-3 | |

| Record name | Ethanone, 1-[3-amino-4-(1,1-dimethylethyl)-2,6-dimethyl-5-nitrophenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30423783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues of Musk Ketone

Table 1: Key Compounds Compared with Musk Ketone (MK) and Amino Musk Ketone (AMK)

Mechanistic and Therapeutic Comparisons

- Anti-Cancer Activity: MK vs. Native Musk: Synthetic MK replicates native musk’s anti-cancer effects, inducing dose-dependent apoptosis in lung, gastric, and breast cancers. MK vs. Polycyclic Musks (HHCB/AHTN): Unlike MK, HHCB and AHTN lack documented anti-cancer activity and are primarily linked to environmental toxicity .

- Environmental Impact: AMK vs. MX Metabolites: AMK and amino musk xylene (AMX) exhibit higher environmental concentrations than their parent compounds (MK/MX), suggesting prolonged ecological risks .

Synthetic Efficiency :

Research Findings and Data

Table 2: Anti-Cancer Efficacy of Musk Ketone (MK) in Select Cell Lines

Notes: Inhibition rates: − (<10%), + (10–20%), ++ (20–40%), +++ (40–60%), ++++ (60–80%) .

Q & A

Q. What experimental models are commonly used to evaluate the anti-cancer effects of musk ketone?

Researchers typically employ cancer cell lines such as AGS, HGC-27, Eplc-32M1, and TE-1 to assess musk ketone's anti-proliferative and pro-apoptotic effects. Methodologies include:

Q. How is musk ketone’s neuroprotective activity evaluated in cerebral ischemia models?

Preclinical studies use rodent models of cerebral ischemia to test musk ketone’s effects on neural stem cells (NSCs). Key methods include:

- Immunostaining for NSC markers (e.g., Nestin, GFAP) to track proliferation and differentiation.

- Western blotting to assess PI3K/Akt pathway activation.

- Pharmacological inhibition (e.g., Akti-1/2) to validate pathway specificity .

Q. What molecular techniques are used to identify musk ketone-induced gene expression changes?

- qPCR for targeted analysis of apoptosis-related genes (e.g., IL-24, DDIT3) .

- Microarray profiling to screen genome-wide differential expression, followed by pathway enrichment analysis (e.g., MAPK, TNF signaling) .

- RNA sequencing for high-resolution transcriptomic data in newer studies.

Advanced Research Questions

Q. How does musk ketone activate the PI3K/Akt signaling pathway in neural stem cells, and what experimental controls are necessary?

Musk ketone promotes NSC proliferation by phosphorylating Akt, which can be validated through:

- Dose-response assays to establish optimal concentrations (e.g., 5–20 µM).

- Co-treatment with PI3K/Akt inhibitors (e.g., Akti-1/2) to confirm pathway dependency.

- Knockdown/overexpression models (e.g., siRNA for Akt) to isolate mechanistic contributions .

Q. What methodologies address contradictions in musk ketone’s dual roles as a mutagen and anti-cancer agent?

- Comet assays and Hep G2 mutagenicity tests to evaluate DNA damage vs. therapeutic efficacy .

- Comparative dose studies to differentiate low-dose anti-cancer effects (IC50 = 4.2 µM in AGS cells) from high-dose mutagenic thresholds .

- Meta-analyses of transcriptomic datasets to reconcile conflicting gene expression patterns (e.g., SORBS2 downregulation vs. IL-24 upregulation) .

Q. How can researchers assess musk ketone’s environmental persistence and amino metabolite formation?

- GC/ECD and GC/EI/MS to detect monoamino metabolites in aquatic systems.

- Biotransformation assays in sewage treatment models to quantify removal rates (83–99% for musk ketone).

- Log Kow-based predictions vs. empirical data to refine environmental risk assessments .

Q. What strategies optimize experimental design for studying musk ketone’s anti-inflammatory effects in neurological disorders?

- In vivo behavioral tests (e.g., Morris water maze for cognitive function).

- Cytokine profiling (e.g., TNF-α, IL-6) in brain tissue homogenates.

- Oxidative stress markers (e.g., SOD, MDA) to correlate anti-inflammatory and antioxidant activity .

Methodological Considerations for Data Interpretation

Q. How should researchers handle variability in gene expression data across cell lines?

- Normalization to housekeeping genes (e.g., GAPDH) in qPCR.

- Batch-effect correction in multi-cell-line studies (e.g., Eplc-32M1 vs. TE-1).

- Cross-validation with protein-level assays (e.g., Western blotting for IL-24) .

Q. What statistical approaches are recommended for dose-response studies?

- Non-linear regression to calculate IC50/EC50 values (e.g., GraphPad Prism).

- ANOVA with post-hoc tests for multi-group comparisons.

- Power analysis to determine sample sizes for in vivo studies .

Ethical and Reproducibility Guidelines

Q. How can researchers ensure reproducibility in musk ketone studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.